molecular formula C12H16N2O5 B7975499 tert-Butyl (4-methoxy-3-nitrophenyl)carbamate

tert-Butyl (4-methoxy-3-nitrophenyl)carbamate

Cat. No. B7975499
M. Wt: 268.27 g/mol
InChI Key: BIUAYJOJIBJGCV-UHFFFAOYSA-N
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Description

Tert-Butyl (4-methoxy-3-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Tert-Butyl (4-methoxy-3-nitrophenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The synthesis method of this compound has been optimized for higher yields (Zhao et al., 2017).

  • In Organic Chemistry Research : This compound is involved in lithiation reactions, where it is doubly lithiated on the nitrogen and ortho to the directing metalating group, leading to the production of various substituted products. This showcases its versatility in organic synthesis (Smith et al., 2013).

  • Synthesis of Indoles : It plays a role in the synthesis of indoles with oxygen-bearing substituents. Indoles are significant in pharmaceuticals and agrochemicals. The (ethynylphenyl)carbamates, including this compound, are synthesized via a palladium-catalyzed reaction, highlighting its application in advanced organic synthesis (Kondo et al., 1997).

  • As Building Blocks in Organic Synthesis : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class which includes this compound, are used as building blocks in organic synthesis. They are prepared from aldehydes and tert-butyl N-hydroxycarbamate, and exhibit behavior like N-(Boc)-protected nitrones in reactions with organometallics (Guinchard et al., 2005).

  • Extraction Studies : It has been used in the synthesis of derivatives of tert-butylcalix[4]arene bearing carbamoylmethylphosphine oxide (CMPO) groups, which are significant in extraction studies of selected lanthanides and thorium from nitric acid to dichloromethane, showing its application in analytical chemistry (Barboso et al., 1999).

properties

IUPAC Name

tert-butyl N-(4-methoxy-3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUAYJOJIBJGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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